3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile
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Overview
Description
3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile is a complex organic compound known for its unique structure and properties It is a derivative of naphthothiazole and is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile typically involves a multi-step process. The initial step often includes the formation of the naphthothiazole core, followed by the introduction of the diazenyl group through a diazotization reaction. The final step involves the coupling of the diazenyl intermediate with an appropriate aniline derivative to form the desired compound. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthothiazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted naphthothiazole compounds.
Scientific Research Applications
3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s unique structure allows it to interact with various proteins and enzymes, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole derivatives: Compounds with similar naphthothiazole cores but different functional groups.
Diazenyl compounds: Molecules containing the diazenyl group with varying substituents.
Uniqueness
3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile stands out due to its combination of the naphthothiazole core and the diazenyl group, which imparts unique chemical and biological properties
Properties
CAS No. |
113560-44-4 |
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Molecular Formula |
C20H15N5S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[4-(benzo[g][1,3]benzothiazol-2-yldiazenyl)anilino]propanenitrile |
InChI |
InChI=1S/C20H15N5S/c21-12-3-13-22-15-7-9-16(10-8-15)24-25-20-23-18-11-6-14-4-1-2-5-17(14)19(18)26-20/h1-2,4-11,22H,3,13H2 |
InChI Key |
JUKFHTZWERXOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N=NC4=CC=C(C=C4)NCCC#N |
Origin of Product |
United States |
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